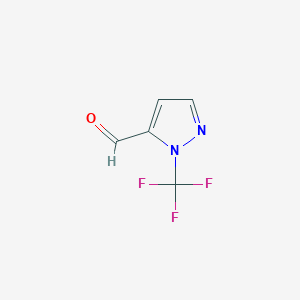

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl ketones are valuable synthetic targets and are used in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves various methods to introduce the trifluoromethylation functionality . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FT-RAMAN, IR, NLO, NBO, HOMO–LUMO analysis, and physicochemical descriptors . These techniques can provide insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .Chemical Reactions Analysis

The trifluoromethyl group plays a significant role in various chemical reactions . For instance, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group is also used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, trifluoromethyl ketones are known for their unique properties, including enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Properties

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde, as part of the trifluoromethylpyrazoles class, has been identified for its significant potential in antimicrobial and anti-inflammatory applications. Trifluoromethylpyrazoles, specifically when the trifluoromethyl group is positioned on the 3- or 5-positions of the pyrazole nucleus, show variations in activity profiles, suggesting an area for further exploration in medicinal chemistry for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Role in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, related structurally to this compound, showcases a broad range of medicinal properties, including anticancer, CNS agents, and anti-infectious activities. Structure-activity relationship (SAR) studies focus on this scaffold due to its versatility in drug discovery, providing a fertile ground for medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).

Organometallic Chemistry

In organometallic chemistry, compounds containing this compound derivatives have been studied for their potential applications. For instance, hydridotris(pyrazolyl)borates of Group 5 metals, which might include pyrazole derivatives, show a promising organometallic chemistry with potential applications in catalysis and material science. Such compounds are being explored to model interactions in metalloproteins, indicating the versatility of pyrazole derivatives in both biological and industrial applications (Etienne, 1996).

Catalysis and Green Chemistry

The development of new strategies for synthesizing heterocyclic compounds, including those incorporating this compound, is of significant interest. For example, the synthesis of tetrahydrobenzo[b]pyrans through three-component cyclocondensation involving aldehydes demonstrates the importance of organocatalysis in green chemistry. Such methodologies emphasize the use of less toxic and more sustainable approaches in the synthesis of complex molecules (Kiyani, 2018).

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Future research directions may include the development of new and creative approaches to broaden the scope of trifluoromethylation initiations, morphologies, and applications . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)10-4(3-11)1-2-9-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKACKKAIKLQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2774299.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)

![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)

![1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B2774309.png)

![3-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)

![2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile](/img/structure/B2774314.png)